2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Overview
Description
2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that contains both pyridine and imidazole rings. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 2-chloro-4-(4,5-dihydro-1h-imidazol-2-yl)pyridine, have a broad range of biological activities . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole-containing compounds are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform and context of the reaction . Additionally, this compound can bind to receptor proteins, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . The compound can also affect gene expression by modulating transcription factors and epigenetic markers . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . The compound may inhibit or activate enzymes by interacting with their active sites or allosteric sites . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the reaction of 2-chloropyridine with an appropriate imidazole derivative. One common method is the cyclization of 2-chloropyridine with 1,2-diaminoethane under acidic conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The imidazole ring can be oxidized to form imidazoles with different oxidation states.
Reduction Reactions: The compound can be reduced to form dihydro derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or alcoholic solvents.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, usually in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different imidazole derivatives with varying oxidation states.
Scientific Research Applications
2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)benzene
- 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)quinoline
- 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)thiazole
Uniqueness
Compared to these similar compounds, 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine is unique due to its specific combination of pyridine and imidazole rings. This unique structure allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGYJWVECSFNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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